![molecular formula C10H9NO2 B2499662 1h-Indole-5-carbaldehyde,4-methoxy- CAS No. 1367982-08-8](/img/structure/B2499662.png)
1h-Indole-5-carbaldehyde,4-methoxy-
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Overview
Description
1h-Indole-5-carbaldehyde,4-methoxy- is a chemical compound that belongs to the indole family, characterized by a core structure that is common to many natural and synthetic compounds with significant biological activity. The compound's structure includes an indole ring system substituted with a methoxy group and an aldehyde functional group, which can be involved in various chemical reactions.
Synthesis Analysis
The synthesis of indole derivatives, such as 1h-Indole-5-carbaldehyde,4-methoxy-, often involves nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as an electrophile reacting regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Additionally, the synthesis of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde demonstrates the use of indole-3-carbaldehyde reacting with 4-methoxybenzyl chloride, followed by recrystallization to obtain the desired crystals .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. For example, the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and the 4-methoxyphenyl ring systems, indicating the spatial arrangement of the rings . This spatial arrangement can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions. The nucleophilic substitution reaction mentioned earlier is a key example of how indole compounds can be modified to produce new derivatives with different substituents . Moreover, the formation of hydrogen bonds, as seen in the molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, is another example of how indole derivatives can interact chemically, leading to the formation of ribbons and paired molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1h-Indole-5-carbaldehyde,4-methoxy- are influenced by their molecular structure. The presence of functional groups such as methoxy and aldehyde can affect the compound's polarity, solubility, and reactivity. The crystal packing of these compounds is often stabilized by van der Waals forces, as seen in the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde . These properties are crucial for understanding the behavior of the compound in different environments and can be pivotal in the design of new materials or drugs.
Scientific Research Applications
Nucleophilic Substitution Reactions
1-Methoxyindole-3-carbaldehyde demonstrates versatility as an electrophile, engaging in regioselective nucleophilic substitution reactions at the 2-position with various nucleophiles. This leads to the formation of 2-substituted indole-3-carbaldehydes. The ability of a hydroxy or methoxy group at the 1-position of the indole skeleton to act as a leaving group under certain conditions broadens the scope of nucleophilic substitutions in indole chemistry. These findings highlight the compound's utility in synthesizing diverse indolic structures, contributing to the field of heterocyclic chemistry and potentially facilitating the discovery of novel compounds with biological activity (Yamada et al., 2012).
Structural Characterization and Crystallography
The structural elucidation of 1h-indole derivatives is critical in understanding their chemical behavior and potential applications. For instance, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been determined, revealing how molecules are paired and linked into ribbons via hydrogen bonds. This structural information is vital for the development of materials and molecules with specific properties, including pharmaceuticals, and provides insight into the interactions that govern molecular assembly and stability (Ali et al., 2005).
Biological Activity and Pharmacological Potential
Research on 1h-indole derivatives extends to their biological activities and potential pharmacological applications. For example, the isolation of new indole alkaloids from natural sources, such as Cleome droserifolia, has led to the discovery of compounds with significant biological activities. These compounds undergo rigorous structural analysis and biological testing to evaluate their potential as therapeutic agents. The discovery of new indole alkaloids enriches the pool of bioactive compounds and opens up new avenues for drug development and other applications in biotechnology and medicine (Hussain et al., 2015).
Synthetic Chemistry and Catalysis
1h-Indole derivatives are key intermediates in synthetic chemistry, enabling the creation of complex molecular architectures. Gold-catalyzed cycloisomerizations represent a method to prepare indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the compound's role in facilitating novel transformations. Such reactions underscore the importance of 1h-indole derivatives in developing new synthetic methodologies that can lead to the efficient production of complex molecules, with implications for material science, drug discovery, and the synthesis of natural products (Kothandaraman et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-5-carbaldehyde,4-methoxy-, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have shown antiviral activity by inhibiting certain viruses . It’s plausible that 1h-Indole-5-carbaldehyde,4-methoxy- may have a similar interaction with its targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1h-Indole-5-carbaldehyde,4-methoxy- may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that 1h-Indole-5-carbaldehyde,4-methoxy- could have diverse molecular and cellular effects.
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their wide range of biological activities and their presence in numerous natural products and drugs . Future research may focus on exploring novel synthesis methods, investigating their biological activities, and developing new therapeutic applications.
properties
IUPAC Name |
4-methoxy-1H-indole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXBSSKSRDUTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1367982-08-8 |
Source
|
Record name | 4-methoxy-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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